molecular formula C9H9N3S B1268419 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 26963-43-9

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B1268419
CAS No.: 26963-43-9
M. Wt: 191.26 g/mol
InChI Key: HOVGXOGNNMTUTM-UHFFFAOYSA-N
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Description

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a thiophene ring at the 6-position. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and thiophene rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then subjected to further cyclization to yield the desired pyrimidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is not fully understood. its structure suggests that it may interact with biological targets such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in hydrophobic interactions. These interactions could modulate the activity of specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the thiophene ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-methyl-6-thiophen-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVGXOGNNMTUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345596
Record name 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26963-43-9
Record name 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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